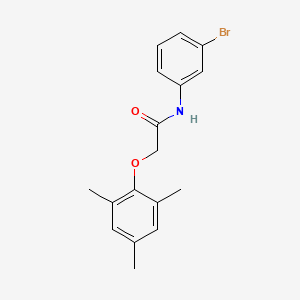
1-Naphthalen-1-yl-3-(2-naphthalen-1-yloxyethyl)thiourea
Vue d'ensemble
Description
1-Naphthalen-1-yl-3-(2-naphthalen-1-yloxyethyl)thiourea is an organic compound with the molecular formula C23H20N2OS. It is a thiourea derivative, characterized by the presence of naphthalene rings and a thiourea moiety.
Méthodes De Préparation
The synthesis of 1-Naphthalen-1-yl-3-(2-naphthalen-1-yloxyethyl)thiourea typically involves the reaction of 1-naphthylamine with 2-naphthalen-1-yloxyethyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Analyse Des Réactions Chimiques
1-Naphthalen-1-yl-3-(2-naphthalen-1-yloxyethyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced products.
Substitution: The thiourea moiety can undergo nucleophilic substitution reactions with halogens or other electrophiles, forming substituted thiourea derivatives
Applications De Recherche Scientifique
1-Naphthalen-1-yl-3-(2-naphthalen-1-yloxyethyl)thiourea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other thiourea derivatives and related compounds.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals
Mécanisme D'action
The mechanism of action of 1-Naphthalen-1-yl-3-(2-naphthalen-1-yloxyethyl)thiourea involves its interaction with specific molecular targets and pathways. The thiourea moiety can form hydrogen bonds and other interactions with biological molecules, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in various biological processes .
Comparaison Avec Des Composés Similaires
1-Naphthalen-1-yl-3-(2-naphthalen-1-yloxyethyl)thiourea can be compared with other thiourea derivatives, such as:
1-Phenyl-3-(2-phenylethyl)thiourea: Similar in structure but with phenyl groups instead of naphthalene rings.
1-Benzyl-3-(2-benzylethyl)thiourea: Another similar compound with benzyl groups.
1-Naphthyl-3-(2-naphthylethyl)thiourea: A closely related compound with slight structural differences.
The uniqueness of this compound lies in its specific naphthalene and thiourea combination, which imparts distinct chemical and biological properties .
Propriétés
IUPAC Name |
1-naphthalen-1-yl-3-(2-naphthalen-1-yloxyethyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2OS/c27-23(25-21-13-5-9-17-7-1-3-11-19(17)21)24-15-16-26-22-14-6-10-18-8-2-4-12-20(18)22/h1-14H,15-16H2,(H2,24,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAZVYRABZYREY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=S)NCCOC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{[2-(pyrrolidin-1-ylcarbonyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl]carbonyl}isoquinoline](/img/structure/B3900428.png)
![N-(5-chloro-2-methylphenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B3900431.png)

![3-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-2-methylquinazolin-4-one](/img/structure/B3900444.png)
![(Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO 4-FLUOROBENZOATE](/img/structure/B3900455.png)
![2-({2-[(4-methoxybenzyl)amino]-2-oxoethyl}thio)-N-2-naphthylacetamide](/img/structure/B3900460.png)
![3-(2-Hydroxyphenyl)-N'-[(E)-[2-(4-methylpiperazin-1-YL)-5-nitrophenyl]methylidene]propanehydrazide](/img/structure/B3900464.png)
![2-(cyclopropylcarbonyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3900482.png)
![2-[2-[(2E)-2-[(2-methyl-5-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]sulfanyl-N-phenylacetamide](/img/structure/B3900492.png)
![(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 4-FLUOROBENZOATE](/img/structure/B3900497.png)
![1-(4-{[(2-methoxyethyl)(2-thienylmethyl)amino]methyl}phenyl)ethanone](/img/structure/B3900503.png)
![1-benzyl-7,8-dimethoxy-5-(2-methoxyphenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B3900511.png)
![(5E)-1-(4-methoxyphenyl)-5-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B3900528.png)
